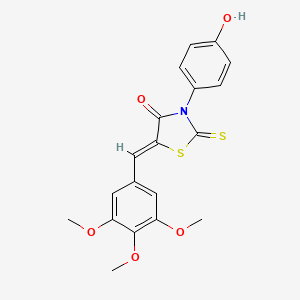

(Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both thiazolidinone and benzylidene moieties in its structure contributes to its potential pharmacological applications.

Aplicaciones Científicas De Investigación

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives, including compounds such as (Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, have gained significant attention in the field of medicinal chemistry due to their versatile biological activities. These compounds are recognized as a critical pharmacophore and a privileged scaffold, contributing to a wide range of biological activities. Recent studies have emphasized their potential in exhibiting antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules significantly affects their biological activity, highlighting the importance of structural optimization for enhanced drug efficacy (Mech, Kurowska, & Trotsko, 2021).

Antioxidant Properties and Mechanisms

The antioxidant properties of thiazolidin-4-one derivatives are underscored by their ability to scavenge free radicals and provide protection against oxidative stress. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests have been employed to determine the antioxidant activity of these compounds, illustrating their potential in mitigating oxidative damage. Such antioxidant capabilities make them suitable candidates for further exploration in the development of therapeutics aimed at conditions associated with oxidative stress (Munteanu & Apetrei, 2021).

PTP 1B Inhibition for Diabetes Management

2,4-Thiazolidinedione derivatives have been explored for their role as PTP 1B inhibitors, offering a novel approach to manage insulin resistance and Type 2 Diabetes Mellitus (T2DM). The structural modifications of the thiazolidinedione scaffold have led to the identification of compounds with significant inhibitory activity against PTP 1B, a key regulator of the insulin signaling pathway. This research points towards the utility of thiazolidin-4-one derivatives in designing more effective treatments for diabetes, with specific compounds demonstrating potent activity and serving as leads for further drug development (Verma, Yadav, & Thareja, 2019).

Synthetic and Green Methodologies

The synthesis and development of 1,3-thiazolidin-4-one derivatives have evolved significantly, with an emphasis on green chemistry approaches. These methodologies aim to improve the synthesis process's environmental friendliness, efficiency, and overall sustainability. The structural diversity and biological significance of these compounds underscore their potential as pharmacological agents against various diseases. The green synthesis approaches offer a pathway to develop these compounds with reduced environmental impact, paving the way for their application in medicinal chemistry and drug design (Santos, Jones Junior, & Silva, 2018).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the following steps:

Formation of Thiazolidinone Core:

Introduction of the Benzylidene Group:

Industrial Production Methods:

Types of Reactions:

Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl derivative.

Substitution: The methoxy groups on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzylidene derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its antimicrobial properties against various bacterial and fungal strains.

- Explored for its anti-inflammatory effects in cellular models.

- Potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry:

- Potential use in the development of new pharmaceuticals.

- Studied for its application in the synthesis of novel materials with specific properties.

Mecanismo De Acción

The biological activity of (Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is attributed to its ability to interact with various molecular targets:

Antimicrobial Activity: Inhibits the growth of microorganisms by interfering with cell wall synthesis or protein function.

Anti-inflammatory Activity: Modulates the activity of enzymes and signaling pathways involved in inflammation, such as cyclooxygenase and nuclear factor-kappa B.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.

Comparación Con Compuestos Similares

Thiazolidinediones: Known for their antidiabetic properties, such as pioglitazone and rosiglitazone.

Benzylidene Derivatives: Compounds like benzylideneacetone, which have applications in organic synthesis and medicinal chemistry.

Uniqueness:

- The combination of thiazolidinone and benzylidene moieties in (Z)-3-(4-hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one provides a unique scaffold that can be modified to enhance its biological activity and selectivity.

- The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for various applications.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action

Propiedades

IUPAC Name |

(5Z)-3-(4-hydroxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)20(19(26)27-16)12-4-6-13(21)7-5-12/h4-10,21H,1-3H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOAOAFZVYEMEF-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-2-{3-ethyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2701884.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2701889.png)

![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2701890.png)

![2-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701894.png)

![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine trihydrochloride](/img/structure/B2701896.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2701898.png)

![3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2701899.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2701902.png)

![Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate](/img/structure/B2701904.png)

![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701905.png)